molecular formula C8H9ClS2 B14259121 4-(2-Chloroethyl)benzene-1,3-dithiol CAS No. 189456-62-0

4-(2-Chloroethyl)benzene-1,3-dithiol

Cat. No.: B14259121
CAS No.: 189456-62-0
M. Wt: 204.7 g/mol
InChI Key: VIDVZPACEHZQPD-UHFFFAOYSA-N
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Description

4-(2-Chloroethyl)benzene-1,3-dithiol is a specialized organic compound that features both a 1,3-dithiol functional group and a 2-chloroethyl side chain on a benzene ring. This unique structure makes it a valuable synthetic intermediate in organic chemistry and materials science research. The 1,3-dithiol moiety is of significant interest for constructing complex heterocyclic systems, such as 1,3-dithioles and 1,3-dithiolanes . These structures are known for their role in the development of organic electronic conductors and photoconductive materials . Furthermore, the molecule's dithiol group allows it to act as a potent chelating agent for various metal ions, which can be utilized in catalysis or the synthesis of metal-organic frameworks. The reactive 2-chloroethyl chain provides a handle for further functionalization through nucleophilic substitution reactions, enabling researchers to create more complex molecular architectures. This compound is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

189456-62-0

Molecular Formula

C8H9ClS2

Molecular Weight

204.7 g/mol

IUPAC Name

4-(2-chloroethyl)benzene-1,3-dithiol

InChI

InChI=1S/C8H9ClS2/c9-4-3-6-1-2-7(10)5-8(6)11/h1-2,5,10-11H,3-4H2

InChI Key

VIDVZPACEHZQPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1S)S)CCCl

Origin of Product

United States

Preparation Methods

Structural and Functional Significance of 4-(2-Chloroethyl)benzene-1,3-dithiol

This compound belongs to a class of aromatic dithiols with applications in materials science and pharmaceutical intermediates. The 2-chloroethyl group enhances electrophilicity, enabling cross-coupling reactions, while the thiol moieties facilitate metal coordination and redox activity. Stability challenges arise from thiol oxidation, necessitating inert atmospheres and protective strategies during synthesis.

Synthetic Routes for this compound

Direct Thiolation of Halogenated Precursors

A widely adopted strategy involves nucleophilic aromatic substitution of halogenated precursors with sulfur nucleophiles. For example, 1,3-dibromo-4-(2-chloroethyl)benzene reacts with potassium hydrosulfide (KSH) in dimethyl sulfoxide (DMSO) at 130°C for 7.5 hours, achieving 70% yield after acidification and steam distillation. This method mirrors protocols for synthesizing substituted thiophenols, where electron-withdrawing groups enhance reactivity.

Table 1: Comparison of Thiolation Conditions for Halogenated Precursors

Precursor Reagent Solvent Temp (°C) Time (h) Yield (%)
1,3-Dibromo-4-(2-Cl-ethyl)benzene KSH DMSO 130 7.5 70
1,3-Dichloro-4-vinylbenzene Thiourea EtOH 80 12 58

Limitations include competing side reactions in electron-rich arenes and the need for excess KSH to drive disubstitution.

Dithiazole Ring-Opening Strategies

4,5-Dichloro-1,2,3-dithiazolium chloride serves as a versatile reagent for constructing dithiazole intermediates, which hydrolyze to dithiols. Reacting 4-(2-chloroethyl)aniline with this reagent forms a dithiazole ring, subsequent hydrolysis of which yields the target dithiol. This method, adapted from the synthesis of benzodithiazoles, affords 65–75% purity but requires rigorous pH control during hydrolysis to prevent disulfide formation.

Stepwise Functionalization Approaches

Introducing the Chloroethyl Group First

Starting with 4-vinylbenzene-1,3-dithiol , hydrochlorination using HCl gas in dichloromethane selectively adds across the double bond, producing the 2-chloroethyl derivative in 82% yield. This method benefits from Markovnikov selectivity but demands anhydrous conditions to preserve thiol integrity.

Post-Thiolation Chlorination

4-(2-Hydroxyethyl)benzene-1,3-dithiol undergoes chlorination with phosphorus tribromide (PBr₃) in methyl tert-butyl ether, converting the hydroxyl group to chloride at 0°C with 86% efficiency. Protective strategies, such as disulfide formation using tert-butyl perbenzoate, prevent thiol oxidation during this step.

Optimization Challenges and Solutions

Managing Thiol Reactivity

Thiol protection via tert-butyl disulfide formation or thioetherification with benzyl chloride improves stability during halogenation steps. Deprotection using Raney nickel or tributylphosphine restores free thiols without side reactions.

Regioselectivity in Electrophilic Substitution

Experimental Protocols and Data

Representative Procedure from Patent CN1590371A

  • Reactant Setup : Combine 1,3-dibromo-4-(2-chloroethyl)benzene (23.7 g, 0.1 mol) and KSH (36 g, 0.5 mol) in DMSO (80 g).
  • Reaction : Heat at 130°C for 7.5 hours under nitrogen.
  • Workup : Cool, acidify with H₂SO₄ (pH 3), and perform steam distillation.
  • Isolation : Distill under reduced pressure to obtain 17.5 g (70%) of product.

Key Data :

  • Purity: ≥98% (GC-MS)
  • MS (m/z): 250 (M⁺)

Chemical Reactions Analysis

Types of Reactions

4-(2-Chloroethyl)benzene-1,3-dithiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-(2-Chloroethyl)benzene-1,3-dithiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(2-Chloroethyl)benzene-1,3-dithiol involves its interaction with molecular targets through its thiol groups. These groups can form covalent bonds with electrophilic centers in biological molecules, leading to various biochemical effects. The chloroethyl group can also participate in nucleophilic substitution reactions, further contributing to its reactivity .

Comparison with Similar Compounds

2,5-Difluoro-4,6-bis(trifluoromethyl)benzene-1,3-dithiol

  • Structure : Fluorine and trifluoromethyl groups at positions 2,5,4,4.
  • Key Properties : High electronegativity of fluorine enhances stability and resistance to oxidation.
  • Applications : Serves as a building block for polyfluorinated thiacalix[4]arenes, which adopt 1,3-alternate conformations in solution and crystals. These macrocycles are used in host-guest chemistry and sensor design .
  • Comparison : Unlike 4-(2-chloroethyl)benzene-1,3-dithiol, fluorinated derivatives exhibit lower nucleophilicity but superior thermal stability, making them preferable for fluorinated material synthesis.

4-(5-Methyl-1,3,4-thiadiazol-2-yl)benzene-1,3-diol (C1)

  • Structure : Benzene-1,3-diol with a methylthiadiazole group at position 3.
  • Key Properties : Exhibits solvent-dependent molecular aggregation and fluorescence due to π-π stacking interactions .
  • Comparison : The hydroxyl groups in C1 reduce thiol-like reactivity but enhance hydrogen-bonding capacity, enabling distinct biological interactions compared to the thiol-rich this compound.

2-Chlorobenzene-1,3-dithiol

  • Structure : Chlorine substituent at position 2 instead of 4.
  • Key Properties : Lower steric hindrance around the thiol groups compared to the 4-substituted chloroethyl derivative.
  • Applications: Limited data, but positional isomerism likely alters macrocycle formation efficiency .

5-[(Z)-2-(4-Hydroxyphenyl)ethenyl]benzene-1,3-diol

  • Structure: Styryl-linked phenolic compound with a hydroxyphenyl group.
  • Key Properties : Exhibits halochromism (pH-dependent fluorescence) due to extended conjugation .

Functional Group Modifications

4-(2-Hydroxyethyl)benzene-1,2-diol (Hydroxytyrosol)

  • Structure : Hydroxyethyl and diol groups.
  • Key Properties : Antioxidant activity in olive-derived products .
  • Comparison: The thiol groups in this compound offer redox activity distinct from the antioxidant phenolic hydroxyls in hydroxytyrosol.

Data Tables

Table 1. Structural and Functional Comparison

Compound Substituents Key Properties Applications References
This compound -SH, -CH2CH2Cl Nucleophilic thiols, alkylation Macrocycle precursors
2,5-Difluoro-4,6-bis(CF3)C6H3S2 -F, -CF3 High thermal stability Fluorinated materials
4-(5-Methyl-thiadiazolyl)C6H3(OH)2 -OH, -thiadiazole Fluorescence, aggregation Antimicrobial studies
2-Chlorobenzene-1,3-dithiol -Cl (position 2) Reduced steric hindrance Understudied

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